![molecular formula C8H11NO3 B1208854 3-Cyclohexene-1-carboxylic acid, 6-(aminocarbonyl)- CAS No. 2028-12-8](/img/structure/B1208854.png)
3-Cyclohexene-1-carboxylic acid, 6-(aminocarbonyl)-
Overview
Description
Synthesis Analysis
The optically active 3-cyclohexene-1-carboxylic acid was synthesized through a TiCl4-catalyzed diastereoselective Diels–Alder reaction utilizing lactic acid ester as a chiral auxiliary, which can be removed by washing with H2O . The (S)- and ®-isomers were both derived from easily available ethyl L-lactate .Molecular Structure Analysis
The molecular formula of “3-Cyclohexene-1-carboxylic acid, 6-(aminocarbonyl)-” is C8H11NO3 . The molecular weight is 169.18 g/mol . The InChI is InChI=1S/C8H11NO3/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-2,5-6H,3-4H2,(H2,9,10)(H,11,12) .Chemical Reactions Analysis
The optically active 3-cyclohexene-1-carboxylic acid was synthesized through a TiCl4-catalyzed diastereoselective Diels–Alder reaction utilizing lactic acid ester as a chiral auxiliary . This reaction can be removed by washing with H2O .Physical And Chemical Properties Analysis
The molecular weight of “3-Cyclohexene-1-carboxylic acid, 6-(aminocarbonyl)-” is 169.18 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The exact mass is 169.07389321 g/mol .Scientific Research Applications
Pharmaceutical Synthesis
6-carbamoylcyclohex-3-ene-1-carboxylic acid: is a precursor in the synthesis of various pharmaceutical compounds. Its structure is pivotal in the production of Edoxaban , an oral anticoagulant used for the treatment of non-valvular atrial fibrillation . The compound’s ability to form enantiomerically pure substances is crucial for creating medications with specific desired effects while minimizing side effects.
Organic Synthesis Research
This compound serves as a building block in organic synthesis, particularly in the construction of complex molecules. It is used in Diels-Alder reactions , which are key steps in the synthesis of cyclic compounds . The compound’s reactivity allows for the formation of new bonds, making it valuable for creating diverse organic molecules.
Biochemistry Research
The compound is used in biochemistry research to study enzyme-substrate interactions. It acts as a substrate for certain enzymes, allowing researchers to investigate the mechanisms of enzymatic reactions and their selectivity . This is essential for understanding biological processes and for the development of enzyme-based industrial applications.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Future Directions
Optically active 3-cyclohexene-1-carboxylic acid derivatives are important pharmaceutical intermediates . Due to the special rotatable structure, enantioselective preparation of chiral CHCA is hard to achieve . Future research may focus on developing more efficient methods for the synthesis of these compounds.
properties
IUPAC Name |
6-carbamoylcyclohex-3-ene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-2,5-6H,3-4H2,(H2,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDKWAUSBOZMHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90942400 | |
Record name | 6-[Hydroxy(imino)methyl]cyclohex-3-ene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90942400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclohexene-1-carboxylic acid, 6-(aminocarbonyl)- | |
CAS RN |
2028-12-8 | |
Record name | Tetrahydrophthalamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002028128 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC191910 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191910 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-[Hydroxy(imino)methyl]cyclohex-3-ene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90942400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-carbamoylcyclohex-3-ene-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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